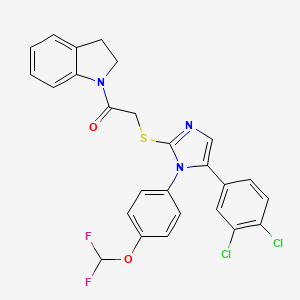

![molecular formula C12H10FNO B2779259 2-[(4-Fluorophenyl)methoxy]pyridine CAS No. 1304770-84-0](/img/structure/B2779259.png)

2-[(4-Fluorophenyl)methoxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-Fluorophenyl)methoxy]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)methoxy]pyridine” is characterized by the presence of a pyridine ring linked to a benzene ring through a methoxy group . The fluorine atom attached to the benzene ring is a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

Antimicrobial Applications

“2-[(4-Fluorophenyl)methoxy]pyridine” derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The presence of the pyridine nucleus is believed to interact with specific proteins, enhancing the molecule’s antimicrobial selectivity .

Antiviral Applications

Research indicates that pyridine compounds, including those with a structure similar to “2-[(4-Fluorophenyl)methoxy]pyridine”, exhibit antiviral activities. They have been tested against various RNA and DNA viruses, showing potential as therapeutic agents in viral infections .

Antitumor Applications

The pyridine moiety is a common feature in many antitumor agents. Compounds with a fluorophenyl group, akin to “2-[(4-Fluorophenyl)methoxy]pyridine”, have been explored for their potential to inhibit tumor cell growth and could be valuable in cancer research .

Analgesic Applications

Derivatives of “2-[(4-Fluorophenyl)methoxy]pyridine” have been associated with analgesic properties. They may contribute to the development of new pain-relief medications with improved efficacy and reduced side effects .

Anticonvulsant Applications

The pyridine structure is also present in compounds investigated for anticonvulsant effects. These findings suggest that “2-[(4-Fluorophenyl)methoxy]pyridine” could serve as a lead compound for the development of new treatments for epilepsy and other seizure disorders .

Anti-inflammatory Applications

Pyridine derivatives have been recognized for their anti-inflammatory properties. They are being studied for their COX-2 inhibitory activity, which is crucial for reducing inflammation and pain without the gastrointestinal side effects associated with traditional NSAIDs .

Antioxidant Applications

Compounds with a pyridine base structure have been noted for their antioxidant capabilities. This property is essential in combating oxidative stress, which is implicated in various chronic diseases .

Anti-Alzheimer’s Applications

The pyridine nucleus, as part of “2-[(4-Fluorophenyl)methoxy]pyridine”, may contribute to the development of anti-Alzheimer’s drugs. Its role in improving water solubility and interacting with specific proteins could be beneficial in designing molecules that target the pathological features of Alzheimer’s disease .

Direcciones Futuras

The future directions for “2-[(4-Fluorophenyl)methoxy]pyridine” could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in fluorinated compounds in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCXXVFWWGGVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)methoxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)

![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)

![5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2779187.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2779191.png)

![N-Boc-2-(1-amino]cyclooctyl)acetic acid](/img/structure/B2779193.png)

![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)

![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)